N-(3-(benzofuran-2-yl)propyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a benzofuran ring, an imidazole ring, and a sulfonamide group. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the imidazole ring further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids . The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The sulfonamide group is introduced via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and amines.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-1-isopropyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Imidazole Derivatives: Compounds like metronidazole, which is used as an antibiotic.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to its combination of a benzofuran ring, an imidazole ring, and a sulfonamide group, which together confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(2)20-11-17(18-12-20)24(21,22)19-9-5-7-15-10-14-6-3-4-8-16(14)23-15/h3-4,6,8,10-13,19H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXRVVQLPBFCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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